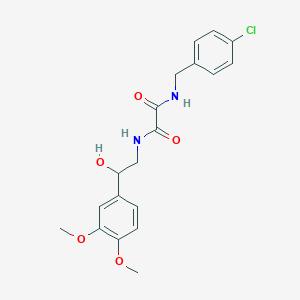

N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O5/c1-26-16-8-5-13(9-17(16)27-2)15(23)11-22-19(25)18(24)21-10-12-3-6-14(20)7-4-12/h3-9,15,23H,10-11H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNVWQNGMFLNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution can result in various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound’s unique properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide with structurally and functionally related oxalamides, focusing on substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity :

- The 4-chlorobenzyl group in the target compound is structurally analogous to the 4-chlorophenyl group in compound 15 () and the 4-chloro-3-fluorophenyl group in BNM-III-170 (), both of which exhibit antiviral activity. This suggests that halogenated aromatic groups enhance interactions with viral targets (e.g., HIV gp120) .

- The 3,4-dimethoxyphenyl group in the target compound contrasts with the 2,4-dimethoxybenzyl group in S336 (). Positional differences in methoxy substitution likely dictate functional outcomes: 3,4-dimethoxy groups may favor antiviral or metabolic applications, whereas 2,4-dimethoxy groups are optimized for flavor receptor agonism.

Synthesis and Yield :

- Yields for analogous oxalamides vary widely (23–83%), depending on steric hindrance and reactivity of substituents . For example, compound 21 () achieved an 83% yield due to its ethoxyphenyl group, which may reduce steric clashes during coupling.

Toxicity and Safety: S336 () has a high NOEL (100 mg/kg/day) in rodents, indicating low toxicity.

Functional Group Diversity :

- Hydroxyethyl vs. Pyridyl Ethyl: The hydroxyethyl group in the target compound may improve water solubility compared to S336 ’s hydrophobic pyridyl-ethyl chain, which is critical for flavor dispersion in food matrices .

- Halogenation: Fluorine in compound 23 () and BNM-III-170 () enhances metabolic stability and target affinity compared to chlorine, but chlorine’s lower cost and ease of synthesis make it a pragmatic choice .

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide is a complex organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different applications, and relevant research findings.

Chemical Structure and Properties

The compound features a combination of chlorobenzyl and dimethoxyphenyl groups, which contribute to its distinctive properties. The molecular formula is , with a molecular weight of approximately 396.87 g/mol. The presence of the oxalamide functional group is significant for its biological activity.

The biological effects of this compound are hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to observed therapeutic effects. Although detailed studies are needed to elucidate the exact mechanisms, preliminary data suggest potential antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on chloroacetamides demonstrated that derivatives with halogenated phenyl groups showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The antimicrobial effectiveness is attributed to their ability to penetrate bacterial membranes due to high lipophilicity.

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| N1-(4-chlorobenzyl)-...oxalamide | Staphylococcus aureus | High |

| N1-(4-chlorobenzyl)-...oxalamide | Methicillin-resistant S. aureus | Moderate |

| N1-(4-chlorobenzyl)-...oxalamide | Escherichia coli | Low |

| N1-(4-chlorobenzyl)-...oxalamide | Candida albicans | Moderate |

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds in this class have been studied for anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation. Further research is needed to quantify these effects specifically for this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of similar oxalamides:

- Antimicrobial Efficacy : A study published in 2021 highlighted the effectiveness of chloroacetamides against various pathogens, emphasizing structure-activity relationships (SAR) that correlate specific functional groups with increased antimicrobial potency .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been utilized to predict the biological activity of new compounds based on their chemical structure. This approach has shown promise in identifying potential candidates for further development .

- Therapeutic Applications : Ongoing research aims to investigate the therapeutic potential of oxalamides in treating infections caused by resistant strains of bacteria and fungi, as well as their role in anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.